molecular formula C6H10N2 B13931356 3-ethyl-4-methyl-1H-pyrazole

3-ethyl-4-methyl-1H-pyrazole

Cat. No.: B13931356
M. Wt: 110.16 g/mol
InChI Key: YYDZHYMVZQJYLK-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . Another approach involves the cyclization of β-keto esters with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-4-methyl-1H-pyrazole stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyrazole

InChI

InChI=1S/C6H10N2/c1-3-6-5(2)4-7-8-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

YYDZHYMVZQJYLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)C

Origin of Product

United States

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